molecular formula C15H19BrN2OS B5178506 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide

Cat. No.: B5178506
M. Wt: 355.3 g/mol
InChI Key: XQDXUJXEVBYSEE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide is a complex organic compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core and a cyclohexylacetamide group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide typically involves the reaction of benzothiazole derivatives with cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common solvents used in this synthesis include toluene and acetonitrile, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Quality control measures are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium oxides, while substitution reactions can produce a variety of substituted benzothiazolium derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 3-(2-Methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide is unique due to its specific structural features, such as the cyclohexylacetamide group.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.BrH/c18-15(16-12-6-2-1-3-7-12)10-17-11-19-14-9-5-4-8-13(14)17;/h4-5,8-9,11-12H,1-3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXUJXEVBYSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C[N+]2=CSC3=CC=CC=C32.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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